Carbamic acid, N,N-diethyl-, 9-anthracenylmethyl ester

Photolithography i-line resist Photobase generator

Carbamic acid, N,N-diethyl-, 9-anthracenylmethyl ester (synonym: 9-Anthrylmethyl N,N-diethylcarbamate, WPBG-018, PEL-01; CAS 1228312-05-7) is an anthracene-based photobase generator (PBG) that releases the volatile secondary amine diethylamine upon irradiation with long-wavelength UV light. Primarily developed by FUJIFILM Wako, this compound is characterized by a molecular weight of 307.39 g/mol, an anthracene chromophore, and a melting point of 72–74°C, appearing as a yellow crystalline powder.

Molecular Formula C20H21NO2
Molecular Weight 307.393
CAS No. 1228312-05-7
Cat. No. B2883142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamic acid, N,N-diethyl-, 9-anthracenylmethyl ester
CAS1228312-05-7
Molecular FormulaC20H21NO2
Molecular Weight307.393
Structural Identifiers
SMILESCCN(CC)C(=O)OCC1=C2C=CC=CC2=CC3=CC=CC=C31
InChIInChI=1S/C20H21NO2/c1-3-21(4-2)20(22)23-14-19-17-11-7-5-9-15(17)13-16-10-6-8-12-18(16)19/h5-13H,3-4,14H2,1-2H3
InChIKeyZWDNVDDEDBXBMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

9-Anthrylmethyl N,N-Diethylcarbamate (CAS 1228312-05-7) Procurement: Photobase Generator Specifications & Comparator Evidence


Carbamic acid, N,N-diethyl-, 9-anthracenylmethyl ester (synonym: 9-Anthrylmethyl N,N-diethylcarbamate, WPBG-018, PEL-01; CAS 1228312-05-7) is an anthracene-based photobase generator (PBG) that releases the volatile secondary amine diethylamine upon irradiation with long-wavelength UV light . Primarily developed by FUJIFILM Wako, this compound is characterized by a molecular weight of 307.39 g/mol, an anthracene chromophore, and a melting point of 72–74°C, appearing as a yellow crystalline powder . Its core technological function is enabling base-catalyzed polymerization or crosslinking without the thermal side reactions associated with conventional thermal initiators, positioning it as a specialized tool for high-precision polymer applications .

Why 9-Anthrylmethyl N,N-Diethylcarbamate Cannot Be Replaced by Generic Naphthalene or Non-Anthracene Photobase Generators


Generic substitution of photobase generators often fails due to critical mismatches in spectral sensitivity, base generation quantum yield, and thermal stability. Simple naphthalene-based analogs (e.g., 1-naphthylmethyl N,N-diethyl carbamate, PEL-02) absorb primarily in the deep-UV (200–300 nm) range, making them incompatible with i-line (365 nm) lithography tools, whereas the anthracene chromophore in target compound CAS 1228312-05-7 extends absorption into the near-UV/visible region [1]. Furthermore, the volatility of the generated amine (diethylamine, bp 55°C) has a direct impact on diffusion-controlled curing kinetics and post-exposure bake requirements, which cannot be replicated by PBGs that generate less volatile or bulkier amines . The anthracene moiety also enables secondary energy transfer functions as a photosensitizer for other PBGs in two-stage curing formulations, a property absent in non-anthracene carbamates .

Quantitative Differentiation Evidence for 9-Anthrylmethyl N,N-Diethylcarbamate (WPBG-018/PEL-01) Against Closest Analogs


Long-Wavelength (i-line) Absorption Selectivity of WPBG-018 Versus Naphthalene-Based PEL-02

In a direct comparative analysis, 9-anthrylmethyl N,N-diethyl carbamate (PEL-01/WPBG-018) exhibits primary absorption at λ ≈ 365 nm (i-line), corresponding to its anthracene-based structure, whereas the naphthalene analog PEL-02 (1-naphthylmethyl N,N-diethyl carbamate) is designed for the deep-ultraviolet (DUV) region (200–300 nm) [1]. This spectral shift is critical for compatibility with standard mercury arc lamp lithography equipment. In a phenol red-based base generation assay, PEL-01 generated quantitatively less base than PEL-02 in KrF (248 nm) irradiation regions, but PEL-01 uniquely enables i-line photopatterning where PEL-02 is ineffective due to lack of absorption [1].

Photolithography i-line resist Photobase generator Anthracene chromophore

Photosensitization Function of WPBG-018 for WPBG-300 and WPBG-345 in Two-Stage PBG Systems

Unlike most mono-functional PBGs, 9-anthrylmethyl N,N-diethylcarbamate (WPBG-018) can additionally serve as a photosensitizer for other photobase generators, specifically WPBG-300 and WPBG-345 . This dual-function capability (primary amine generation + secondary sensitization) is a documented product characteristic that its naphthalene counterpart PEL-02 has not been reported to possess [1]. In a two-stage PBG formulation, WPBG-018 absorbs at longer wavelengths and transfers energy to co-formulated PBGs, enabling broader spectral utilization and enhanced overall quantum efficiency .

Photosensitizer Two-stage photobase generation Epoxy curing Energy transfer

Generation of Volatile Diethylamine (bp 55°C) from WPBG-018 for Clean, Diffusion-Controlled Curing

Photolysis of 9-anthrylmethyl N,N-diethylcarbamate (WPBG-018) generates diethylamine, a secondary amine with a boiling point of 55°C . This volatility is advantageous in curing processes where excess unreacted amine must be removed post-exposure to avoid corrosion, discoloration, or plasticization of the cured polymer matrix. In contrast, photobase generators that release non-volatile amines (e.g., piperidine-based PBGs such as 9-anthracenylmethyl 1-piperidine carboxylate, bp 106°C) leave high-boiling amine residues that can compromise long-term material stability [1]. The Fujifilm Wako product line specifically highlights this low-corrosion feature for metal substrate applications [2].

Volatile base generation Epoxy resin curing Polyamic acid crosslinking Low-corrosivity initiator

Validated Application Scenarios for 9-Anthrylmethyl N,N-Diethylcarbamate (CAS 1228312-05-7) Selection in R&D and Manufacturing


i-Line (365 nm) Negative-Tone Photoresist Formulation for Semiconductor Patterning

Due to its primary absorption at λ ≈ 365 nm, WPBG-018 is the appropriate PBG choice for i-line photoresist systems using standard mercury arc lamp exposure tools. When the lithographic process is designed around 365 nm illumination, substituting PEL-02 (200–300 nm absorption) would result in negligible base generation and pattern formation failure [1]. The generated diethylamine catalyzes epoxy ring-opening polymerization in the exposed regions, enabling negative-tone image development.

Two-Stage Photobase Generator System Utilizing WPBG-018 as a Spectral Sensitizer

In advanced formulations where broadband UV sensitivity is required, WPBG-018 can be co-formulated with WPBG-300 or WPBG-345. WPBG-018 absorbs long-wavelength photons and transfers energy to the co-PBG, which generates additional base, effectively expanding the system's spectral response without introducing non-carbamate sensitizer contaminants . This two-stage approach is not achievable with PEL-02 or other non-sensitizing PBGs.

Epoxy and Polyamic Acid Curing for Microelectronic Packaging Requiring Low Ionic Contamination

The generation of volatile diethylamine (bp 55°C) allows excess amine to be removed during post-exposure bake, minimizing ionic residue that could cause metal corrosion or leakage current failures. This characteristic makes WPBG-018 preferable over piperidine-generating PBGs (9-anthracenylmethyl 1-piperidine carboxylate, bp 106°C) in semiconductor packaging and MEMS fabrication where residue control is critical [2].

Sol-Gel Processing and Thick-Film Epoxy Crosslinking Under Mild Conditions

WPBG-018 enables room-temperature or low-temperature curing of sol-gel silicate matrices and thick epoxy films, avoiding thermal degradation of temperature-sensitive substrates. Its excellent solubility in common organic solvents and stability in various monomer systems facilitate homogeneous incorporation into complex multicomponent formulations .

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